2,5-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ethyl ether
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Overview
Description
2,5-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ethyl ether is a complex organic compound that features an indole moiety. Indole derivatives are significant in natural products and drugs due to their diverse biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2,5-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ethyl ether typically involves multiple steps. One common method includes the formation of the indole ring through cyclization reactions, followed by sulfonylation and etherification . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common reagents include acids, bases, and various oxidizing and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ethyl ether has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-fluoroindole: Used in medicinal chemistry for its potential therapeutic effects.
Compared to these compounds, 2,5-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ethyl ether is unique due to its specific substitution pattern and the presence of the sulfonyl and ether groups, which may confer distinct biological and chemical properties .
Properties
CAS No. |
791845-05-1 |
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Molecular Formula |
C19H23NO3S |
Molecular Weight |
345.5g/mol |
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H23NO3S/c1-5-23-18-10-14(3)19(11-13(18)2)24(21,22)20-15(4)12-16-8-6-7-9-17(16)20/h6-11,15H,5,12H2,1-4H3 |
InChI Key |
JYBNLTJIVZCIAE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C(CC3=CC=CC=C32)C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C(CC3=CC=CC=C32)C)C |
Origin of Product |
United States |
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